N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide
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Overview
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydro-thienyl group and a benzo[c]chromen-3-yl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide typically involves multiple steps. The process begins with the preparation of the dioxidotetrahydro-thienyl intermediate, followed by the introduction of the benzo[c]chromen-3-yl group through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidotetrahydro-thienyl group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide involves interactions with specific molecular targets and pathways. The dioxidotetrahydro-thienyl group may interact with enzymes or receptors, modulating their activity. The benzo[c]chromen-3-yl moiety may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-Dioxidotetrahydro-3-thiophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)propanamide
- N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine
- (3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yloxy)-phenyl-acetic acid ethyl ester
Uniqueness
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H23NO6S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide |
InChI |
InChI=1S/C20H23NO6S/c1-21(13-8-9-28(24,25)12-13)19(22)11-26-14-6-7-16-15-4-2-3-5-17(15)20(23)27-18(16)10-14/h6-7,10,13H,2-5,8-9,11-12H2,1H3 |
InChI Key |
XFYVCUSPVAYEAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 |
Origin of Product |
United States |
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